molecular formula C18H13NO5 B2868413 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide CAS No. 325810-66-0

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2868413
CAS No.: 325810-66-0
M. Wt: 323.304
InChI Key: CKYINRFRIDYIOV-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic small molecule featuring a benzodioxole moiety linked via a methylene bridge to a 2-oxo-2H-chromene-3-carboxamide (coumarin) core structure. This molecular architecture combines two privileged scaffolds known for their significant biological activities, making this compound a valuable intermediate for pharmaceutical research and development. The 1,3-benzodioxole nucleus is a structure of high interest in medicinal chemistry, naturally occurring in compounds like safrole and exhibiting a broad spectrum of documented biological activities . Research into benzodioxol-containing analogs has demonstrated their potential as inhibitors for various biological targets; recent studies have shown that certain benzodioxol carboxamide derivatives exhibit potent inhibitory activity against α-amylase, with IC50 values in the sub-micromolar range, suggesting their relevance in investigations for metabolic disorders . The coumarin component is a well-established pharmacophore associated with diverse biological properties. The specific structural features of this compound, particularly the carboxamide linker, are critical for its function and can be investigated for structure-activity relationship (SAR) studies. The compound is intended for research applications only, including use as a standard in analytical method development, as a building block for the synthesis of more complex molecules, and for in vitro biological screening in drug discovery programs. This product is strictly for research use and is not intended for diagnostic or therapeutic applications. For R&D purposes only. Not for drug, household, or other use.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO5/c20-17(13-8-12-3-1-2-4-14(12)24-18(13)21)19-9-11-5-6-15-16(7-11)23-10-22-15/h1-8H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYINRFRIDYIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-oxochromene-3-carboxylic acid in the presence of a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis method with appropriate optimizations for yield and purity could be a potential approach.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analog: 3-Oxo-3H-benzo[f]chromene-2-carboxamide Derivatives

Example Compound : N-(3,5-Dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (5a)

  • Key Differences :
    • The chromene core is benzo[f]-fused (naphthopyrone) rather than the simpler 2H-chromene system.
    • Substituent at the carboxamide position is a 3,5-dimethylphenyl group instead of a benzodioxolylmethyl group.
  • Synthesis : Synthesized via reaction of 3-oxo-3H-benzo[f]chromene-2-carbonyl chloride with 3,5-dimethylaniline, yielding 74.4% after purification .
  • Analytical Data :
    • ¹H-NMR : Aromatic protons appear at δ 7.45–9.82, with methyl groups at δ 2.38 .
    • Melting Point : 277.1–279.2°C, higher than typical chromene derivatives due to extended aromaticity .

Structural Analog: N-((1-Benzylpiperidin-3-yl)methyl)-7-(diethylamino)-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide (1A)

  • Key Differences: Incorporates a diethylamino group at the 7-position of the chromene and a methoxyethyl-piperidinylbenzyl substituent. Enhanced solubility due to polar substituents (diethylamino, methoxyethyl).
  • Synthesis : Uses oxalyl chloride and triethylamine, analogous to methods for chromene-carbonyl chloride intermediates .

Structural Analog: N-(2-aminoethyl)-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxamide

  • Key Differences :
    • Replaces the chromene core with a 1,2,4-oxadiazole heterocycle.
    • The benzodioxole group is directly attached to the oxadiazole ring.
  • Properties :
    • Purity : 95% (HPLC), comparable to chromene derivatives .
    • Molecular Weight : 284.27 g/mol, lighter than the target compound due to the oxadiazole core .

Structural Analog: N-[2H-1,3-benzodioxol-5-yl(cyano)methyl]cyclopropanecarboxamide

  • Key Differences: Cyclopropanecarboxamide replaces the chromene system. A cyano group is attached to the benzodioxolylmethyl moiety.
  • Computational Properties : Acid pKa values and logP data suggest higher hydrophobicity compared to chromene derivatives .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Yield (%) Melting Point (°C) Notable NMR Shifts (δ) Source ID
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide 2H-chromene Benzodioxolylmethyl - - - -
N-(3,5-Dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (5a) Benzo[f]chromene 3,5-Dimethylphenyl 74.4 277.1–279.2 2.38 (CH3), 7.45–9.82 (Ar-H)
N-((1-Benzylpiperidin-3-yl)methyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide (1A) 2H-chromene Diethylamino, methoxyethyl-piperidinylbenzyl - - -
N-(2-aminoethyl)-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxamide 1,2,4-Oxadiazole Benzodioxol-5-yl, aminoethyl - - -

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of chromene derivatives, which are known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C19H15NO6
  • IUPAC Name : N-[(2H-1,3-benzodioxol-5-yl)methyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide
  • Molecular Weight : 341.33 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Chromene derivatives have been shown to exhibit significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
  • Antimicrobial Activity : Some derivatives within the chromene class have demonstrated antimicrobial effects against a range of bacterial and fungal strains.

Biological Activity Data

Activity Type Observations Reference
AntioxidantExhibited significant scavenging activity in vitro
Anti-inflammatoryReduced levels of TNF-alpha and IL-6 in cell cultures
AntimicrobialInhibited growth of Staphylococcus aureus

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various chromene derivatives, including this compound. The compound was tested using DPPH and ABTS assays, showing a notable reduction in radical species, indicating strong antioxidant potential.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound significantly lowered the production of inflammatory markers such as nitric oxide (NO) and prostaglandins. This suggests its potential use in treating inflammatory diseases.

Case Study 3: Antimicrobial Efficacy

The antimicrobial properties were assessed against various pathogens. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.

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